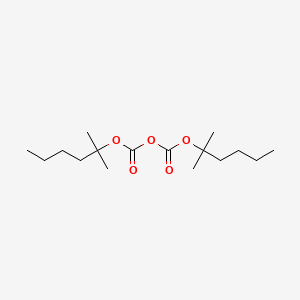
Bis(2-methyl-2-hexyl) Dicarbonate
Descripción
Bis(2-methyl-2-hexyl) dicarbonate is an aliphatic dicarbonate ester characterized by two branched 2-methyl-2-hexyl groups attached to a central pyrocarbonate core. The branched alkyl chains in this compound likely enhance solubility in non-polar solvents and reduce crystallinity compared to linear or aromatic analogs.
Propiedades
Fórmula molecular |
C16H30O5 |
|---|---|
Peso molecular |
302.41 g/mol |
Nombre IUPAC |
2-methylhexan-2-yl 2-methylhexan-2-yloxycarbonyl carbonate |
InChI |
InChI=1S/C16H30O5/c1-7-9-11-15(3,4)20-13(17)19-14(18)21-16(5,6)12-10-8-2/h7-12H2,1-6H3 |
Clave InChI |
LKMYGRMCHBYUQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCC |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Bis(2-methyl-2-hexyl) Dicarbonate typically involves the reaction of 2-methyl-2-hexanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improves the yield and purity of the product. The use of phosgene gas is carefully managed to ensure safety and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methyl-2-hexyl) Dicarbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methyl-2-hexanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Decomposition: Under high temperatures or acidic conditions, it can decompose to release carbon dioxide and form other organic compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions of acids or bases.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium carbonate.
Decomposition: Heat or acidic conditions.
Major Products Formed:
Hydrolysis: 2-methyl-2-hexanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Decomposition: Carbon dioxide and other organic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-methyl-2-hexyl) Dicarbonate is used as a reagent in organic synthesis. It serves as a carbonylating agent, introducing carbonate groups into organic molecules. This makes it valuable in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, by introducing carbonate groups. This modification can alter the properties and functions of these biomolecules, making it useful in drug development and biochemical studies .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent, improving the mechanical properties and durability of the final products .
Mecanismo De Acción
The mechanism of action of Bis(2-methyl-2-hexyl) Dicarbonate involves the formation of carbonate esters through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as alcohols or amines, to form carbonate esters. This reaction is facilitated by the presence of a base, which neutralizes the by-products and drives the reaction to completion .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares Bis(2-methyl-2-hexyl) dicarbonate with structurally related dicarbonates and carbonate esters, highlighting key differences in properties and applications:
Key Findings:
Structural Differences :
- This compound : Branched aliphatic chains likely reduce intermolecular forces, resulting in lower melting points compared to aromatic diphenyl dicarbonates (e.g., EG DPDC, Tm = 52°C) .
- Aromatic vs. Aliphatic : Aromatic dicarbonates (e.g., EG DPDC) exhibit higher thermal stability due to π-π interactions, whereas aliphatic derivatives (e.g., Di tert Butyl Dicarbonate) are more volatile and reactive .
Synthesis and Reactivity: this compound is likely synthesized via nucleophilic substitution of 2-methyl-2-hexanol with a carbonate precursor, similar to methods for diphenyl dicarbonates . Aliphatic dicarbonates (e.g., Di tert Butyl) undergo rapid hydrolysis or aminolysis, making them suitable for transient protection in organic synthesis, while aromatic derivatives are more stable .
Applications: Polymer Synthesis: Aromatic diphenyl dicarbonates (e.g., EG DPDC) are preferred for high-molecular-weight polycarbonates due to balanced monomer volatility and reactivity .
Volatility and Stability :
- Aliphatic dicarbonates (e.g., Dimethyl Dicarbonate) are highly volatile, disrupting stoichiometry in polymerization, whereas branched analogs like this compound may exhibit moderated volatility due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


